Ethyl 5-[(methylamino)methyl]furan-2-carboxylate
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 5-(methylaminomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-12-9(11)8-5-4-7(13-8)6-10-2/h4-5,10H,3,6H2,1-2H3 |
InChI Key |
LQNXLSZLKQAXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-[(methylamino)methyl]furan-2-carboxylate
The synthesis of this compound generally involves multi-step organic transformations starting from readily available furan derivatives or furfural-based precursors. The key synthetic strategies include:
Starting Materials and General Synthetic Routes
- Starting from 5-(chloromethyl)furan-2-carboxylate or 5-(hydroxymethyl)furan-2-carboxylate derivatives: These intermediates are commonly prepared by oxidation or substitution reactions on furfural or methylfuran precursors.
- Introduction of the methylamino group: Achieved via nucleophilic substitution or reductive amination on the 5-(halomethyl) or 5-(formyl) furan esters.
Specific Synthetic Procedures
Oxidation and Esterification of Furfural Derivatives
- Furfural is converted to 5-formylfuran-2-carboxylic acid derivatives by controlled oxidation using manganese dioxide (MnO2) in the presence of sodium cyanide as a catalyst or reagent.
- The carboxylic acid intermediate is then esterified with ethanol under acidic or catalytic conditions to yield ethyl 5-formylfuran-2-carboxylate.
Reductive Amination to Introduce Methylaminomethyl Group
- The aldehyde group at the 5-position (from ethyl 5-formylfuran-2-carboxylate) undergoes reductive amination with methylamine.
- This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions.
- The process converts the aldehyde to a methylaminomethyl substituent, yielding this compound.
Reaction Conditions and Purification
- Typical solvents include dichloromethane (CH2Cl2), methanol (MeOH), or ethanol (EtOH).
- Temperature control is crucial, often conducted at room temperature or slightly elevated temperatures (25–60 °C).
- Purification is achieved by column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
- Filtration through silica gel or Celite pads removes inorganic residues.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Furfural | MnO2, NaCN, MeOH, 40 °C, 12 h | Ethyl 5-formylfuran-2-carboxylate | ~70-85 |
| 2 | Ethyl 5-formylfuran-2-carboxylate + Methylamine | NaBH3CN or catalytic hydrogenation, room temp | This compound | 60-80 |
Note: Yields vary depending on reagent purity and reaction scale.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR typically shows characteristic signals for the furan ring protons, ethyl ester group (triplet and quartet for CH3 and CH2), and methylamino substituent (singlet for N-CH3).
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular formula C9H13NO3.
- Infrared Spectroscopy (IR): Shows ester carbonyl stretch near 1735 cm^-1 and N-H stretching bands.
- Melting Point: Usually determined to confirm purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Oxidation + Esterification | Furfural | MnO2, NaCN, EtOH | 40 °C, 12 h | High selectivity, mild | Requires careful handling of cyanide |
| Reductive Amination | Ethyl 5-formylfuran-2-carboxylate + Methylamine | NaBH3CN or catalytic H2 | Room temp | High yield, selective | Sensitive to moisture, reductant handling |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(methylamino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylamino methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 5-[(methylamino)methyl]furan-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(methylamino)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(methylamino)methyl]furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methylamino methyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Data
Key Observations:
- Crystal Packing : Aromatic stacking interactions dominate in nitro- or halogen-substituted derivatives, stabilizing the solid-state structure .
- Solubility: Methylaminomethyl substitution (hypothetical for the target compound) may enhance aqueous solubility compared to halogenated analogues due to protonatable amine groups.
Biological Activity
Ethyl 5-[(methylamino)methyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves the reaction of furan derivatives with methylamine and ethyl esters. Variations in the synthesis process can lead to different derivatives with varying biological activities. The general synthetic pathway includes:
- Preparation of Furan Derivative : Starting from furfuryl alcohol.
- Methylation : Introduction of the methylamino group.
- Esterification : Formation of the ethyl ester.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero cells (African green monkey kidney cells).
In Vitro Studies :
- MTT Assay : The compound was tested using the MTT assay to determine cell viability. The results indicated varying degrees of cytotoxicity across different concentrations.
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| HeLa | 62.37 | Significant cytotoxic activity |
| HepG2 | 75.00 | Moderate cytotoxicity |
| Vero | 85.50 | Lower cytotoxicity |
The IC50 values suggest that this compound exhibits significant cytotoxic effects, particularly against HeLa cells, making it a candidate for further anticancer research.
Antibacterial Activity
The compound's antibacterial properties were also assessed against various bacterial strains, revealing promising results.
Minimum Inhibitory Concentration (MIC) :
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 250 | Moderate |
| Escherichia coli | 300 | Moderate |
| Pseudomonas aeruginosa | 400 | Low |
These findings indicate that this compound possesses antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted by Phutdhawong et al. demonstrated that derivatives of furan compounds, including this compound, showed enhanced anticancer activity compared to their parent compounds. The study utilized various cell lines to evaluate the efficacy and mechanism of action. -
Antibacterial Efficacy Analysis :
Research indicated that the compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest modifications in the furan structure could enhance antibacterial potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-[(methylamino)methyl]furan-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a furan derivative (e.g., ethyl 5-(chloromethyl)furan-2-carboxylate) with methylamine under nucleophilic substitution conditions. For example, in analogous syntheses (e.g., ), K₂CO₃ in DMF at 60°C for 5 hours facilitates efficient substitution. Reaction progress is monitored via TLC, and purification is achieved using column chromatography (e.g., 20% EtOAc/hexane). Optimization focuses on solvent polarity, catalyst loading, and temperature to maximize yield and minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- ¹H/¹³C NMR : Identifies methylamino (-CH₂NHCH₃) and ester (-COOEt) groups via characteristic shifts (e.g., ester carbonyl at ~165-170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirms N-H stretching (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅NO₃: ~198.11) .
Q. What are the primary functional groups influencing reactivity in this compound?
- Methodological Answer : Key groups include:
- Methylamino (-NHCH₃) : Participates in hydrogen bonding and nucleophilic reactions (e.g., acylations).
- Ester (-COOEt) : Susceptible to hydrolysis (acid/base) or reduction (LiAlH₄ → alcohol).
- Furan Ring : Prone to electrophilic substitution (e.g., halogenation) or oxidation (e.g., to dicarboxylic acid derivatives) .
Advanced Research Questions
Q. How do substituents on the furan ring (e.g., methylamino vs. halogen) alter biological activity?
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| Methylamino | Enhanced receptor binding | Hydrogen bonding with targets |
| Halogen (F, Cl) | Increased lipophilicity | Improved membrane permeability |
- Activity is quantified via IC₅₀ assays (e.g., antimycobacterial studies in ) and molecular docking to identify binding motifs .
Q. What kinetic and mechanistic insights govern nucleophilic reactions at the methylamino group?
- Methodological Answer : Kinetic studies (e.g., ) show:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution.
- Rate Law : Second-order kinetics (first-order in nucleophile and substrate).
- Activation Energy : Lowered by Cu(I) catalysts in Sonogashira-like couplings (e.g., ).
- Mechanistic probes (e.g., isotopic labeling, Hammett plots) clarify electronic effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use software (AutoDock, Schrödinger) to model binding to enzymes (e.g., cytochrome P450).
- MD Simulations : Assess stability of ligand-target complexes (e.g., furan ring π-π stacking with aromatic residues).
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
